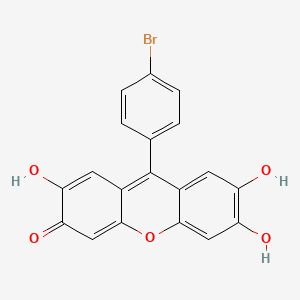
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound that belongs to the xanthene family It is characterized by the presence of a bromophenyl group attached to the xanthene core, along with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the xanthene core with the bromophenyl group attached.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the hydroxyl groups at the 2, 6, and 7 positions of the xanthene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves:
Molecular Targets: The compound interacts with specific proteins and enzymes within cells, leading to the disruption of cellular processes.
Pathways Involved: It can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but lacks the hydroxyl groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group but has a different core structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains both bromophenyl and hydroxyl groups but has an isoxazole core.
Uniqueness
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its xanthene core with multiple hydroxyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
6098-79-9 |
|---|---|
Fórmula molecular |
C19H11BrO5 |
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11BrO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
Clave InChI |
YGURSGCOUHHLOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


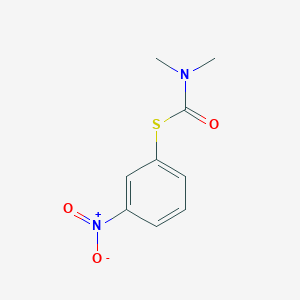

![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)
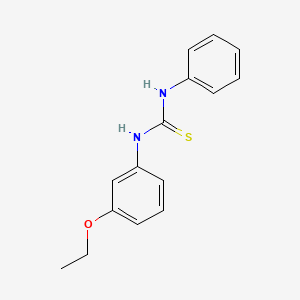



![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)
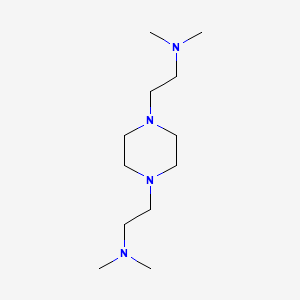
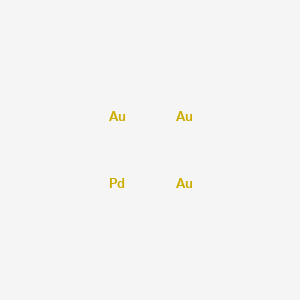
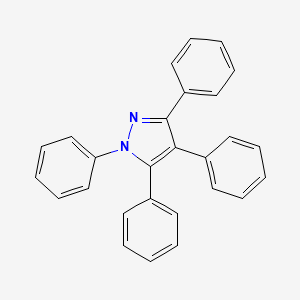
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

